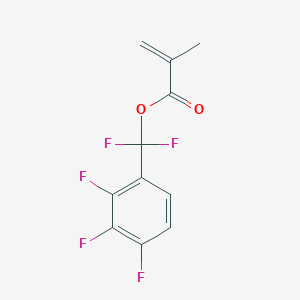

2,3,4,5,6-ペンタフルオロベンジルメタクリレート

説明

Synthesis Analysis

The synthesis of related methacrylate compounds often involves direct synthesis techniques or copolymerization processes. For example, methacrylamide derivatives of aminosalicylic acids are synthesized through direct methods, presenting functional groups in specific positions influencing the stereochemical structure of the resulting polymers (Elvira & Román, 1997). Similarly, copolymerization of 2,3,4,5,6-pentafluorostyrene and methacrylic acid via nitroxide-mediated polymerization (NMP) requires specific reactivity ratios to achieve controlled copolymerization (Kannan & Lessard, 2016).

Molecular Structure Analysis

Molecular structure analysis of compounds derived from or related to 2,3,4,5,6-pentafluorobenzyl methacrylate often involves studying the stereochemical configuration and molecular interactions. The stereochemical configurations of polymers derived from methacrylamide derivatives indicate a predominance of syndiotactic structures, influenced by functional group positions and interactions (Elvira & Román, 1997).

Chemical Reactions and Properties

Chemical reactions involving 2,3,4,5,6-pentafluorobenzyl methacrylate derivatives can lead to the product-selective synthesis of polyfluorobenzyl alcohols through electroreduction processes (Iwasaki et al., 1987). Moreover, the postpolymerization para-fluoro substitution with thiols showcases the high reactivity of the para-fluoride position, leading to versatile precursors for further modifications (Noy et al., 2019).

Physical Properties Analysis

The physical properties of polymers derived from methacrylate compounds, such as those related to 2,3,4,5,6-pentafluorobenzyl methacrylate, are often characterized by their solubility, glass transition temperatures, and thermal stability. These properties are significantly influenced by the molecular structure and the presence of functional groups (Elvira & Román, 1997).

科学的研究の応用

アルコール、カルボン酸、およびスルホンアミドの誘導体化

2,3,4,5,6-ペンタフルオロベンジルメタクリレートは、ガスクロマトグラフィー(GC)分析のためにアルコール、カルボン酸、およびスルホンアミドを誘導体化する試薬として使用されます . このプロセスは、これらの化合物の揮発性と熱安定性を向上させ、GC分析に適したものにします。

ペンタフルオロベンジルエステルの調製

この化合物は、キャピラリーおよびGCによる測定のための有機酸のペンタフルオロベンジルエステルの調製に使用されます . これらのエステルは、GCにおける高い安定性と感度のために、複雑な混合物の分析にしばしば使用されます。

多官能性チオールの誘導体化

2,3,4,5,6-ペンタフルオロベンジルメタクリレートは、多官能性チオールのGC分析のための誘導体化剤として使用されます . この誘導体化は、さまざまなサンプル中のチオールの検出と定量を強化します。

DNAのN-7置換グアニン付加物の誘導体化

また、GC-電子捕獲型質量分析法(MS)による測定のためのDNAのN-7置換グアニン付加物を誘導体化するのにも使用されます . この用途は、遺伝子研究と毒性学の分野で特に重要です。

水中のアルデヒドの測定

以前のオゾン化ステップの後、飲料水およびその他の水に副産物として一般的に見られるアルデヒドである、ホルムアルデヒド、アセトアルデヒド、n-ヘプタナール、n-デカナール、およびグリオキサールの測定のための試薬としての2,3,4,5,6-ペンタフルオロベンジルメタクリレートの使用を検証する研究が行われました .

ヒト尿中のジメチルアミンの誘導体化

2,3,4,5,6-ペンタフルオロベンジルメタクリレートは、ヒト尿中のDMAの測定のための迅速かつ正確なGC-MS法を開発するための研究で、ジメチルアミン(DMA)を誘導体化するのに使用されました .

作用機序

将来の方向性

特性

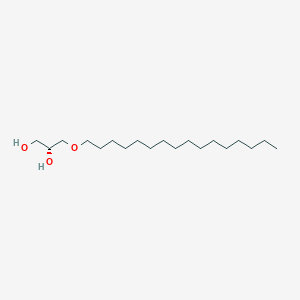

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F5O2/c1-4(2)11(17)18-3-5-6(12)8(14)10(16)9(15)7(5)13/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSESELHEBRQXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114859-23-3 | |

| Record name | Pentafluorobenzyl Methacrylate (stabilized with BHT) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,3,4,5,6-pentafluorobenzyl methacrylate a unique monomer in polymer synthesis?

A1: 2,3,4,5,6-Pentafluorobenzyl methacrylate (PFBMA) stands out due to its susceptibility to highly efficient para-fluoro substitution reactions. [, , , , ] This characteristic allows for extensive post-polymerization modification, enabling researchers to fine-tune the polymer's properties and functionalities. [, , , , ]

Q2: How can the morphology of nanoparticles synthesized using PFBMA be controlled?

A2: Research demonstrates that the morphology of nanoparticles formed using PFBMA can be controlled through post-polymerization modification with thiols. [, ] Depending on the thiol used, spherical nanoparticles can maintain their shape, increase in size, transition into worm-like structures, or even disassemble into unimers. [] This morphological control stems from the changes in core solvophobicity induced by the thiol modification. []

Q3: What are the advantages of utilizing PFBMA in polymerization-induced self-assembly (PISA) processes?

A3: The use of PFBMA in PISA formulations offers several benefits. Similar to non-reactive monomers like benzyl methacrylate, PFBMA facilitates the creation of well-defined nano-objects with controllable morphologies (spheres, worms, vesicles). [] Furthermore, the reactive nature of PFBMA allows for post-synthesis modification, adding another layer of control over the nano-object properties. [] This approach enables the formation of robust nanoparticles that retain their morphology across different solvents and temperatures, particularly after core cross-linking with reagents like 1,8-octanedithiol. []

Q4: Beyond thiols, what other modifications are possible with PFBMA-based polymers?

A4: While thiols are commonly used, PFBMA's para-fluoro group can also be substituted with sodium azide. [] This substitution yields 4-azido-2,3,5,6-tetrafluorobenzyl-functional polymers, opening avenues for further modification through click chemistry approaches. [] These azide-functionalized polymers demonstrate high reactivity with various alkynes, enabling the introduction of diverse functionalities. []

Q5: Are there limitations to the post-polymerization modifications achievable with PFBMA?

A5: While PFBMA offers significant flexibility, the efficiency of azide substitution can be influenced by the polymer backbone. [] For instance, poly(2,3,4,5,6-pentafluorostyrene) exhibits slightly lower azidation efficiency (around 90%) compared to the near-quantitative substitution observed in poly(2,3,4,5,6-pentafluorobenzyl methacrylate) and related polymers. [] This highlights the need to consider the specific polymer structure when designing post-polymerization modification strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)

![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)

![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)

![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)